Dimethylphosphinic fluoride

Catalog No.
S15341780
CAS No.
753-70-8
M.F
C2H6FOP
M. Wt
96.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylphosphinic fluoride

CAS Number

753-70-8

Product Name

Dimethylphosphinic fluoride

IUPAC Name

[fluoro(methyl)phosphoryl]methane

Molecular Formula

C2H6FOP

Molecular Weight

96.04 g/mol

InChI

InChI=1S/C2H6FOP/c1-5(2,3)4/h1-2H3

InChI Key

NHKHGBLJJQYXAQ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)F

Dimethylphosphinic fluoride is an organophosphorus compound with the molecular formula C2H6FOP\text{C}_2\text{H}_6\text{FOP} and a CAS Registry Number of 753-70-8. It is characterized by the presence of a phosphorus atom bonded to two methyl groups and a fluoride atom, making it a member of the phosphinic fluoride family. The compound has garnered interest due to its unique properties and potential applications in various fields, including agriculture and chemical synthesis.

  • Reactivity with Nucleophiles: The compound can react with nucleophiles, such as alcohols and amines, leading to the formation of various derivatives. For example, methanol can react with dimethylphosphinic fluoride under neutral conditions to form methoxy derivatives .
  • Hydrolysis: It can undergo hydrolysis, which is particularly relevant in the context of organophosphate detoxification. This reaction can lead to the formation of less toxic products .
  • Aminolysis: Dimethylphosphinic fluoride reacts with amines to yield phosphoramidates, demonstrating its utility in synthetic organic chemistry .

Dimethylphosphinic fluoride exhibits biological activity primarily due to its potential as a precursor for more complex organophosphorus compounds. Its derivatives have been studied for their effects on biological systems, particularly in relation to their toxicity and potential use as pesticides or pharmaceuticals. The compound's reactivity profile suggests that it may interact with biological molecules, though specific studies detailing its direct biological effects remain limited.

Several methods exist for synthesizing dimethylphosphinic fluoride:

  • Direct Fluorination: This method involves the fluorination of dimethylphosphinic compounds using fluorinating agents such as sulfur tetrafluoride or other electrophilic fluorinating reagents .
  • Reaction with Phosphoryl Fluoride: Dimethylamine can react with phosphoryl fluoride to produce dimethylphosphinic fluoride as a product, showcasing a route that leverages existing phosphorus chemistry .
  • Electrophilic Fluorination: Utilizing electrophilic sources of fluorine allows for the selective introduction of fluorine into organic substrates, including phosphonic or phosphinic compounds .

Dimethylphosphinic fluoride has several applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organophosphorus compounds, which are used in agrochemicals and pharmaceuticals.
  • Pesticides: Its derivatives may be explored for use in developing new pesticides due to their potential biological activity against pests.
  • Research Tool: The compound is valuable in research settings for studying phosphorus chemistry and reaction mechanisms involving organophosphorus compounds.

Interaction studies involving dimethylphosphinic fluoride often focus on its reactivity with nucleophiles and its hydrolysis behavior. Research has shown that the compound can interact with water and alcohols, leading to hydrolysis or substitution reactions that yield less toxic or more stable products. These studies are crucial for understanding the environmental fate of organophosphate compounds and their degradation pathways .

Dimethylphosphinic fluoride shares similarities with several other organophosphorus compounds. Here are a few notable comparisons:

CompoundStructureUnique Features
DimethylphosphateC2H7O4P\text{C}_2\text{H}_7\text{O}_4\text{P}Contains an oxygen atom instead of fluorine; used in agriculture.
DimethylphosphonateC2H7O3P\text{C}_2\text{H}_7\text{O}_3\text{P}Similar structure but with different reactivity; often studied for toxicity.
Methylphosphonic acidC2H7O3P\text{C}_2\text{H}_7\text{O}_3\text{P}Lacks fluorine; important in biochemical studies related to nerve agents.
Triethylamine phosphinateC6H15O2P\text{C}_6\text{H}_{15}\text{O}_2\text{P}More complex structure; used in organic synthesis but less reactive than dimethyl derivatives.

Dimethylphosphinic fluoride is unique due to its fluorinated nature, which imparts distinct chemical reactivity compared to non-fluorinated analogs.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

96.01402997 g/mol

Monoisotopic Mass

96.01402997 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-11-2024

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